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Compound of Interest

Compound Name: 5-Amino-2,3-dibromophenol
CAS No.: 116632-19-0
Cat. No.: B3215702
Get Quote
. J

Part 1: Executive Summary & Physicochemical
Identity

5-Amino-2,3-dibromophenol (CAS: 116632-19-0) is a specialized halogenated aminophenol
intermediate used primarily in the synthesis of bioactive heterocycles and advanced dye
precursors. Its solubility profile is governed by a "push-pull" electronic system: the electron-
donating amine (-NHz) and hydroxyl (-OH) groups compete with the lipophilic, electron-
withdrawing bromine atoms.

Understanding this balance is critical for process chemists. While the bromine atoms impart
significant lipophilicity (increasing solubility in chlorinated solvents compared to non-
halogenated aminophenols), the strong hydrogen-bonding network of the amino-phenol core
often dictates high lattice energy, requiring polar aprotic solvents for high-concentration
processing.

Physicochemical Identity Table[1]
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Property Data Relevance to Solubility
CAS Number 116632-19-0 Unique Identifier
Heavy atom count increases
Molecular Formula CeHsBr2NO ) )
dispersion forces
] Moderate MW suggests
Molecular Weight 266.92 g/mol o
reasonable kinetics
Phenol (C1-OH), Bromine (C2, = Amphoteric; susceptible to
Structure ) o
C3), Amine (C5) oxidation
o Phenol ~7-8 (est.); Aniline ~2-3  Br atoms increase phenol
Acidity (pKa) e
(est)[1][2] acidity significantly
) ) ) ) Darkens upon oxidation
Appearance White to off-white/beige solid

(quinone formation)

Part 2: Solubility Landscape

The following classification synthesizes experimental behavior of structural analogs (e.g., 3,5-

dibromo-4-aminophenol) with first-principles chemical logic.

Primary Solvents (High Solubility)

Target Concentration: > 100 mg/mL

e Solvents:DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP (N-Methyl-2-

pyrrolidone).

e Mechanism: These polar aprotic solvents are powerful hydrogen bond acceptors that disrupt

the strong intermolecular H-bonds between the amine and hydroxyl groups of the crystal

lattice.

o Application: Ideal for stock solutions, reaction media for nucleophilic substitutions, and

biological assays.

o Caveat: High boiling points make removal difficult; not recommended for final crystallization

unless using an antisolvent.

© 2026 BenchChem. All rights reserved.

2/8

Tech Support


https://en.wikipedia.org/wiki/Dibromophenol
https://www.chemeo.com/cid/110-815-4/3-5-dibromophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3215702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Process Solvents (Moderate Solubility)

Target Concentration: 20-80 mg/mL
» Solvents:Ethanol, Methanol, Isopropanol, THF (Tetrahydrofuran), Ethyl Acetate.
e Mechanism:

o Alcohols: Provide both H-bond donation and acceptance. Solubility often increases
drastically with temperature (

), making them ideal for recrystallization.

o Ethers/Esters: Moderate interaction with the aromatic ring and amine protons.

o Application: Recrystallization (often mixed with water or hexanes), liquid-liquid extraction
(Ethyl Acetate).

Low Solubility | Antisolvents

Target Concentration: < 5 mg/mL
e Solvents:Water (at neutral pH), Hexanes, Heptane, Toluene, Dichloromethane (DCM).
e Mechanism:

o Hydrocarbons: The polar amino-phenol core repels the non-polar solvent matrix despite
the presence of bromine.

o Water: At neutral pH, the hydrophobic effect of the dibromo-phenyl ring dominates.
However, solubility is pH-switchable (see below).

o Application: Toluene and Heptane are excellent antisolvents to precipitate the product from
THF or Ethanol solutions.

pH-Dependent Aqueous Solubility

» Acidic (pH < 2): High solubility. The amine protonates (
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), forming a water-soluble anilinium salt.

e Basic (pH > 10): High solubility. The phenol deprotonates (

), forming a water-soluble phenolate.

e Neutral (pH 6-8): Minimum solubility. The molecule exists as a neutral species (or potentially
zwitterionic, though less likely due to weak basicity), leading to precipitation.

Part 3: Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Standard)

For precise solubility determination.

Preparation: Weigh 50 mg of 5-amino-2,3-dibromophenol into a 4 mL amber glass vial
(amber protects from photo-oxidation).

Solvent Addition: Add 1.0 mL of the target solvent.

Equilibration: Cap tightly and agitate at 25°C for 24 hours using an orbital shaker.

o Visual Check: If fully dissolved, add more solid until a precipitate remains.

Filtration: Filter the supernatant through a 0.45 um PTFE syringe filter.

Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC (UV
detection at 254 nm or 280 nm).

o Note: Use a fresh calibration curve of the standard.

Protocol B: Recrystallization Strategy

For purification of crude material.
o Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 10-15 mL per gram).

 Clarification: If dark particles are present, filter while hot.
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¢ Nucleation: Remove from heat. Slowly add warm Water (antisolvent) dropwise until a faint
turbidity persists.

o Crystallization: Re-heat to clear the solution, then allow to cool slowly to room temperature,
then to 4°C.

+ [solation: Filter the off-white needles and wash with cold 50% Ethanol/Water. Dry under
vacuum at 40°C.

Part 4: Visualization & Logic
Diagram 1: Solubility Decision Tree

This decision tree guides the researcher in selecting the appropriate solvent based on the
intended application.

Start: Select Application

Reaction Medium Purification / Crystallization HPLC / QC Analysis
High Temp / Nucleophilic sub? Recrystallization Liquid-Liquid Extraction Mobile Phase
Yes No
A
Use DMSO, DMF, or NMP. Need easy removal? Ethanol / Water (Antisolvent) Use Ethyl Acetate Acetonitrile / Water (0.1% Formic Acid)

Use Ethanol or THF

Click to download full resolution via product page
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Caption: Decision matrix for solvent selection based on experimental intent (Synthesis,
Purification, or Analysis).

Diagram 2: Solvation Mechanism (Push-Pull
Interactions)

Visualizing why polar solvents are required.

Strong H-Bond DMSO (Solvent)
Phenol (-OH) Strong Acceptor
H-Bond Donor

Strong H-Bond

Amine (-NH2) H-Bond Ethanol (Solvent)

e 2 Sl e el | H-Bond Donor/Acceptor Donor/Acceptor

Repulsion

Bromines (-Br)
Lipophilic/Dispersion / Hexane (Antisolvent)
No H-Bonds

§§§§§§§ Weak Dispersion

Click to download full resolution via product page

Caption: Mechanistic interaction map showing why polar solvents (DMSO, Ethanol) dissolve
the compound while non-polar solvents (Hexane) fail.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3215702?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Dibromophenol
https://www.chemeo.com/cid/110-815-4/3-5-dibromophenol
https://www.benchchem.com/product/b3215702/docs#technical-guide-solubility-profile-solvent-selection-for-5-amino-2-3-dibromophenol
https://www.benchchem.com/product/b3215702/docs#technical-guide-solubility-profile-solvent-selection-for-5-amino-2-3-dibromophenol
https://www.benchchem.com/product/b3215702/docs#technical-guide-solubility-profile-solvent-selection-for-5-amino-2-3-dibromophenol
https://www.benchchem.com/product/b3215702/docs#technical-guide-solubility-profile-solvent-selection-for-5-amino-2-3-dibromophenol
https://www.benchchem.com/product/b3215702?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3215702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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